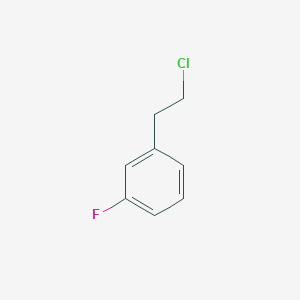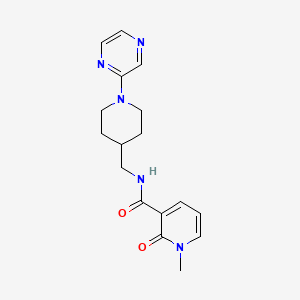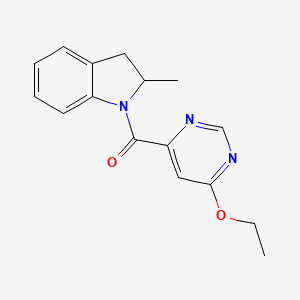
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Compounds containing these structures often exhibit a broad range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring with an ethoxy group at the 6-position and an indoline ring with a methyl group at the 2-position. These two rings would be connected by a methanone group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, compounds with these structures can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with these structures are solid and highly soluble in polar solvents .Applications De Recherche Scientifique
Protein Kinase Inhibition
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone: has been investigated as part of studies focused on protein kinase inhibition. Specifically, researchers synthesized derivatives by opening the central cycle of pyrido[3,4-g]quinazoline to obtain (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These compounds were then evaluated against a panel of protein kinases. The results highlighted the importance of maintaining the planar pyrido[3,4-g]quinazoline tricyclic system for protein kinase inhibitory potency .
Antitubercular Activity
Another avenue of research involves derivatives derived from (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone . Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
Scaffold for Drug Design
The pyrido[3,4-g]quinazoline scaffold, which includes (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone , has been identified as a relevant scaffold for protein kinase inhibition. Researchers have explored its potential as a scaffold for designing novel heteroaromatic compounds with protein kinase inhibitory potencies. Understanding the structure-activity relationships within this system is crucial for drug design .
Synthetic Methodologies
Researchers have also explored synthetic approaches for pharmacologically active compounds containing pyrimidine as a central unit. While not specific to (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone , these methodologies contribute to the broader field of drug discovery and optimization .
Safety And Hazards
Orientations Futures
Future research could focus on exploring the biological activity of this compound and developing synthetic routes for its preparation. Given the wide range of biological activities exhibited by compounds containing pyrimidine and indole structures, this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-15-9-13(17-10-18-15)16(20)19-11(2)8-12-6-4-5-7-14(12)19/h4-7,9-11H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTUVJKJBXPNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2C(CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2769543.png)
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2769548.png)


![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)

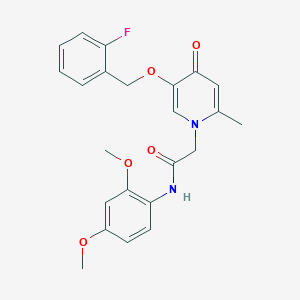

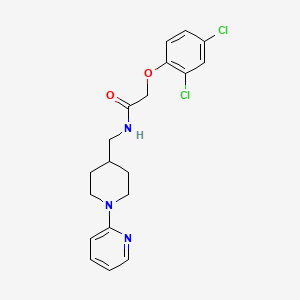
![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
